molecular formula C12H20ClN5 B12226927 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12226927
M. Wt: 269.77 g/mol
InChI Key: KIXSDIXMNIZJDM-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with methyl groups, and connected through a methanamine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:

    Formation of 1,3-dimethyl-1H-pyrazole: This can be achieved by reacting acetylacetone with hydrazine hydrate under reflux conditions.

    Formation of 1,5-dimethyl-1H-pyrazole: This involves the reaction of acetylacetone with methylhydrazine.

    Coupling Reaction: The two pyrazole derivatives are then coupled using formaldehyde and a suitable amine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole amines.

    Substitution: Formation of N-alkylated pyrazole derivatives.

Scientific Research Applications

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-1H-pyrazole
  • 1,5-dimethyl-1H-pyrazole
  • 4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid

Uniqueness

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its dual pyrazole structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9-5-12(17(4)15-9)8-13-6-11-7-14-16(3)10(11)2;/h5,7,13H,6,8H2,1-4H3;1H

InChI Key

KIXSDIXMNIZJDM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=C(N(N=C2)C)C)C.Cl

Origin of Product

United States

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